molecular formula C12H12N2O2 B1277047 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 116344-16-2

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1277047
Key on ui cas rn: 116344-16-2
M. Wt: 216.24 g/mol
InChI Key: VFLMYSWXEOLIOB-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

To a solution of methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (315 mg, 1.37 mmol) in ethanol (5 ml) was added 10M sodium hydroxide (0.410 ml, 4.10 mmol). The reaction mixture was heated to 80° C. After 3 hours, the reaction mixture was cooled and quenched with 1N HCl until the pH ˜1. The reaction mixture was diluted with chloroform and water, the organics were separated, then dried over magnesium sulfate, filtered, and concentrated to afford 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Name
methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:6]=[CH:5][C:4]=1[C:14]([O:16]C)=[O:15])[CH3:2].[OH-].[Na+]>C(O)C>[CH2:1]([C:3]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:6]=[CH:5][C:4]=1[C:14]([OH:16])=[O:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
Quantity
315 mg
Type
reactant
Smiles
C(C)C1=C(C=NN1C1=CC=CC=C1)C(=O)OC
Name
Quantity
0.41 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl until the pH ˜1
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with chloroform and water
CUSTOM
Type
CUSTOM
Details
the organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=C(C=NN1C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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